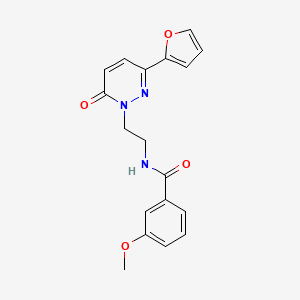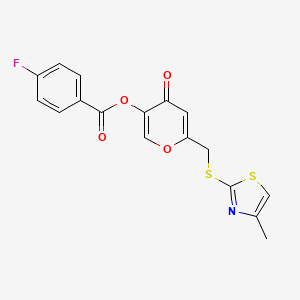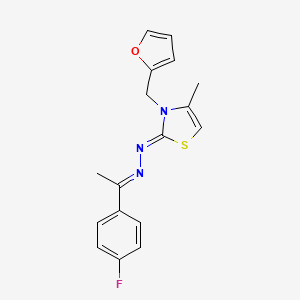![molecular formula C18H14N2O2S B2909203 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097883-19-5](/img/structure/B2909203.png)
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, also known as CFT-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a member of the benzamide class of compounds and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is not fully understood, but it is believed to act by targeting specific signaling pathways and enzymes involved in cell proliferation and apoptosis. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide in lab experiments include its relatively simple synthesis method, its potential as a lead compound for the development of anticancer drugs, and its ability to target specific signaling pathways and enzymes involved in cancer progression. The limitations of using 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide, including:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Development of more potent analogs of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide for use as anticancer drugs.
3. Investigation of its potential as a therapeutic agent for other diseases such as inflammation and neurodegenerative disorders.
4. Studies to determine its pharmacokinetic and pharmacodynamic properties in vivo.
5. Exploration of its potential as a diagnostic tool for cancer detection and monitoring.
In conclusion, 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a promising compound with potential applications in the field of medicinal chemistry. Its ability to target specific signaling pathways and enzymes involved in cancer progression makes it a potential candidate for the development of anticancer drugs. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves the reaction of 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide as a white solid.
Scientific Research Applications
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-11-13-4-1-5-14(10-13)18(21)20-12-15(16-6-2-8-22-16)17-7-3-9-23-17/h1-10,15H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXGHAFYUDSNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)


![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)

![Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate](/img/structure/B2909134.png)

![((3R,5R,7R)-adamantan-1-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909137.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)


![3-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2909143.png)